molecular formula C5H9N3O2 B556510 5-azidopentanoic Acid CAS No. 79583-98-5

5-azidopentanoic Acid

Cat. No.: B556510
CAS No.: 79583-98-5
M. Wt: 143.14 g/mol
InChI Key: SBZDIRMBQJDCLB-UHFFFAOYSA-N
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Description

5-Azidopentanoic Acid, also known as 5-Azidovalerianic Acid, is an organic compound with the molecular formula C5H9N3O2. It is a versatile compound widely used in various chemical reactions, particularly in the field of click chemistry. The azido group in its structure makes it highly reactive and suitable for forming triazoles through azide-alkyne cycloaddition reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Azidopentanoic Acid can be synthesized through several methods. One common approach involves the reaction of 5-bromopentanoic acid with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction typically proceeds at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the careful handling of sodium azide, which is a hazardous material, and the use of efficient purification techniques to obtain high-purity this compound .

Scientific Research Applications

Bioconjugation

Overview
5-Azidopentanoic acid serves as a crucial linker in bioconjugation processes. It facilitates the attachment of biomolecules such as proteins and peptides to surfaces or other molecules. This property is particularly beneficial for developing targeted drug delivery systems.

Case Studies

  • A study demonstrated that this compound could effectively conjugate peptides with various molecules through copper-catalyzed azide-alkyne cycloaddition, enhancing the specificity of drug delivery systems .
  • Another research highlighted its role in synthesizing peptide cyclodimers, which are essential for creating complex biomolecular structures .

Click Chemistry

Overview
The azide group in this compound allows for efficient click reactions, making it an invaluable tool in synthetic organic chemistry. This method provides a straightforward approach to constructing complex organic compounds.

Applications

  • The compound is utilized in the synthesis of functionalized polymers and materials with specific properties for applications in coatings and adhesives .
  • It has been shown to facilitate the selective conjugation of peptides, leading to the development of novel therapeutic agents .

Polymer Chemistry

Overview
In polymer chemistry, this compound is used to produce functionalized polymers. These polymers can be tailored for specific applications, including biomedical devices and drug delivery systems.

Data Table: Properties of Functionalized Polymers

PropertyValue
Solubility30 mg/ml in DMSO
ReactivityHigh (with acetylenes)
ApplicationBiomedical devices

Drug Development

Overview
The unique structure of this compound allows for modifications that can lead to new pharmaceutical agents, particularly in anti-cancer therapies.

Case Studies

  • Research indicated that derivatives synthesized from this compound exhibited cytotoxic effects against various cancer cell lines, highlighting its potential as a lead compound for new cancer treatments .
  • A study on apoptolidins showed that azido-functionalized derivatives maintained potency against cancer cells while allowing for further structural modifications .

Fluorescent Probes

Overview
this compound can be incorporated into fluorescent probes, aiding imaging techniques in biological research. This application is crucial for visualizing cellular processes in real-time.

Applications

  • The compound has been used to create fluorescent probes that allow researchers to track cellular activities and interactions within live cells .
  • These probes have been instrumental in studying the localization and dynamics of therapeutic agents within cellular environments .

Mechanism of Action

The precise mechanism of action of 5-Azidopentanoic Acid is not fully understood. it is known to bind to specific proteins and enzymes, subsequently activating them. This binding facilitates various biochemical processes, including the cyclization of peptides and the formation of triazoles .

Biological Activity

5-Azidopentanoic acid (5-APA) is an organic compound notable for its applications in biochemistry and medicinal chemistry, particularly in the context of click chemistry. This detailed analysis will explore its biological activity, synthesis, and applications based on diverse research findings.

This compound is characterized by the following chemical properties:

  • Molecular Formula : C5_5H9_9N3_3O2_2
  • Molecular Weight : 143.14 g/mol
  • CAS Number : 279583-98-5

5-APA can be synthesized through various chemical pathways, often involving the azidation of pentanoic acid. The azido group (-N₃) allows for subsequent reactions via click chemistry, particularly the Staudinger reaction or azide-alkyne cycloaddition, which are pivotal in bioconjugation processes.

1. Role in Click Chemistry

This compound serves as a versatile building block in click chemistry, enabling the selective conjugation of peptides and proteins. This property is crucial for developing bioconjugates that can be used in drug delivery systems and targeted therapies. The azido group can be easily transformed into an amine, facilitating further modifications and functionalizations of biomolecules .

2. Cellular Applications

Research indicates that 5-APA can be incorporated into peptides during solid-phase peptide synthesis (SPPS), allowing for the creation of modifiable side-chain peptides. These peptides can serve as probes for studying protein interactions and dynamics within cellular environments .

Case Study 1: Peptide Conjugation

In a study published by Anaspec, this compound was used to create modifiable peptides that were analyzed for their interaction with various biomolecules. These peptides showed enhanced stability and bioactivity due to the incorporation of the azido group, allowing researchers to probe biological systems more effectively .

Case Study 2: Drug Delivery Systems

Research highlighted in Sigma-Aldrich's documentation indicates that 5-APA can be utilized in the formulation of chitosan-poly(ethylene glycol) hydrogels via azide-alkyne click reactions. This application is significant for developing drug delivery systems that require precise targeting and controlled release mechanisms .

Data Table: Summary of Biological Activities

Activity Description
Click Chemistry Enables selective conjugation of peptides and proteins; facilitates bioconjugate synthesis.
Peptide Synthesis Used in SPPS for creating modifiable side-chain peptides; enhances stability and functionality.
Potential Antitumor Effects Structural analogs exhibit cytotoxicity against cancer cell lines; further research needed on 5-APA specifically.
Drug Delivery Applications Forms hydrogels for controlled drug release; utilizes click chemistry for precise targeting.

Q & A

Q. Basic: What is the standard synthetic route for 5-azidopentanoic acid?

This compound is typically synthesized via nucleophilic substitution of 5-bromopentanoic acid with sodium azide (NaN₃) in a polar aprotic solvent such as dimethylformamide (DMF). This method, reported by Taylor Cooney, involves refluxing the reactants to achieve complete conversion . Post-reaction purification via acid-base extraction or column chromatography ensures removal of unreacted starting materials. Structural validation is performed using 1H^1H-NMR and FT-IR to confirm the azide (νN3\nu_{N_3} ≈ 2100 cm1^{-1}) and carboxylic acid functionalities.

Q. Basic: How is this compound incorporated into peptides during solid-phase synthesis?

In solid-phase peptide synthesis (SPPS), this compound is introduced as a click-compatible spacer. It is coupled to resin-bound peptides using standard Fmoc chemistry, typically with activation via HBTU/HOBt or DIC/Oxyma in DMF. For example, in the synthesis of peptide 20 (a cancer immunotherapy candidate), this compound was coupled to Fmoc-Phe-OH using a 4-fold molar excess, followed by deprotection with 20% piperidine. LC-MS is critical for verifying successful incorporation and identifying impurities (e.g., truncation peptides) .

Q. Basic: What purification strategies are effective for azide-containing compounds like this compound?

Silica gel chromatography with gradients of ethyl acetate/hexane or chloroform/acetone (e.g., 2:1 or 7:1 v/v) is commonly employed. For example, conjugates of this compound with adamantan-1-ol derivatives were purified using these solvent systems, achieving >55% yield . Reverse-phase HPLC with C18 columns and water/acetonitrile (0.1% TFA) gradients is used for peptides or polar derivatives. Charged aerosol detection (CAD) or LC-MS can monitor residual azides or NHS esters post-purification .

Q. Advanced: How does this compound participate in controlled polymerizations?

This compound acts as an initiator in ring-opening polymerizations (ROP) of lactones via carboxylate anion generation. For instance, in the polymerization of α,α,β-trisubstituted β-lactones (e.g., diMeMLABe), it initiates chain growth through O-alkyl cleavage, producing polymers with uniform azide-terminated chains. MALDI-MS analysis confirms the presence of sodium adducts (Δm/z = 23), which are characteristic of carboxylate end groups. Reaction conditions (e.g., DBU as base, 25–60°C) significantly influence molecular weight distribution .

Q. Advanced: How can researchers ensure complete azide-alkyne cycloaddition (CuAAC) in complex conjugates?

Optimization requires:

  • Catalyst system : Cu(I)Br/TPMA (tris[(2-pyridyl)methyl]amine) enhances reaction rates and reduces copper-induced oxidation .
  • Stoichiometry : A 1.5–2.0 molar excess of alkyne/azide minimizes unreacted starting materials.
  • Analytical validation : Use TLC (Rf shifts) and 1H^1H-NMR (disappearance of azide δ 3.35 ppm triplet) to monitor progress. For oligonucleotide conjugates, HPLC-MS with CAD ensures no residual this compound remains .

Q. Advanced: What are the challenges in quantifying azide functionality in polymeric systems?

  • Interference from polymer backbone : Overlapping signals in IR or NMR require derivatization (e.g., Staudinger reaction with triphenylphosphine) to quantify azides.
  • Mass spectrometry limitations : MALDI-TOF may underestimate azide content due to ionization bias. SEC-MALS coupled with online UV detection (210 nm for azides) improves accuracy .

Q. Advanced: How can structural modifications of this compound enhance biological activity?

Derivatization at the carboxylic acid (e.g., esterification, amidation) or adjusting the alkyl chain length alters pharmacokinetics. For example, radicinin modified with this compound (compound 7) showed enhanced phytotoxic activity against invasive weeds. 1H^1H-NMR confirmed successful esterification via downfield shifts of H-3 (Δδ = 1.25) and characteristic azidopentanoyl signals (δ 3.35, 2.53) .

Q. Advanced: How do conflicting data on azide stability impact experimental design?

While some studies report no residual azides post-purification , others note instability under prolonged heating or acidic conditions. Mitigation strategies include:

  • Temperature control : Limit reactions to <60°C.
  • Inert atmosphere : Use argon/N₂ to prevent azide decomposition.
  • Real-time monitoring : In situ FT-IR tracks azide consumption during CuAAC .

Q. Methodological Tables

Q. Table 1: Reaction Conditions for this compound in Polymerization

MonomerBaseTemperature (°C)Initiator Efficiency (%)Reference
diMeMLABeDBU2578
diMeMLABeTBD6065

Q. Table 2: Analytical Techniques for Azide Detection

TechniqueLimit of Detection (LOD)Key Signals/Features
1H^1H-NMR1–5 mol%δ 3.35 (CH₂-adjacent to azide)
FT-IR0.1 mg/mLνN3\nu_{N_3} ≈ 2100 cm1^{-1}
LC-MS/CAD0.01 μg/mLm/z corresponding to [M+H]⁺

Properties

IUPAC Name

5-azidopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O2/c6-8-7-4-2-1-3-5(9)10/h1-4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBZDIRMBQJDCLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN=[N+]=[N-])CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00455672
Record name 5-azidopentanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00455672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79583-98-5
Record name 5-azidopentanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00455672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Methyl 5-azidovalerate (4.01 g, 25.5 mmol) and KOH (7.58 g, 0.135 mol) were dissolved in a mixture of 70 ml of water and 90 ml of MeOH. The solution was stirred at 0° C. After 2 hrs, the MeOH was removed in vacuo. The aqueous layer was extracted by CHCl3 (50 ml), acidified to pH=1 by 2N aqueous HCl and extracted by Et2O (2×100 ml). The organic layers were combined, washed with water (100 ml) and dried over Na2SO4. After filtration and evaporation of solvent, 5-azidovaleric acid (2.85 g, 77.6%) was obtained as a colorless oil.
Quantity
4.01 g
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7.58 g
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70 mL
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90 mL
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Yield
77.6%

Synthesis routes and methods II

Procedure details

A solution of 5-azidovaleronitrile (12.4 g, 0.1 mol) in ethanol (50 ml) was diluted with water (12 ml) and treated with potassium hydroxide (8.4 g, 0.15 mol). The reaction mixture was refluxed for 18 h, cooled to 23° C. and washed with ether. The aqueous solution was acidified with concentrated hydrochloric acid, saturated with sodium chloride and extracted with ethyl acetate. The organic extracts were combined and dried over anhydrous sodium sulfate. The ethyl acetate was evaporated under reduced pressure and the resulting yellow liquid was distilled under high vacuum; bp 104°-6° C./(0.3 mm); 10.8 g; 87%; ir (neat) νmax : 2095 (N3) and 1708 cm-1 (C=O of carboxylic acid; 1Hmr (CDCl3) δ: 11.63 (1H, s, H of carboxylic acid), 3.3 (2H, m, δ-H), 2.4 (2H, m, α-H) and 2.0-1.2 ppm (4H, β -H and γ-H).
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12.4 g
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50 mL
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12 mL
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8.4 g
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Synthesis routes and methods III

Procedure details

To ethyl 5-azidovalerate (1.6 g; 10 mmol; Example 2.1) in 5 ml-dimethylformamide, was added lithium hydroxide (1.0 g; 20 mmol; Fisher) in 5 ml water, and the reaction mixture was stirred 12 h at 25° C. The reaction mixture was adjusted to pH ˜4 by addition of 1 N HCl and was extracted with 100 ml diethyl ether. The resulting organic layer was washed with water (100 ml) and brine (100 ml), dried over sodium sulfate, and dried in vacuo. Yield: 1.4 g (9.8 mmol, 99% yield).
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1.6 g
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0 (± 1) mol
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1 g
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5 mL
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Synthesis routes and methods IV

Procedure details

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

5-azidopentanoic Acid
5-azidopentanoic Acid
5-azidopentanoic Acid
5-azidopentanoic Acid
5-azidopentanoic Acid
5-azidopentanoic Acid

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